(2-Chloro-benzyl)-furan-2-ylmethyl-amine

Physicochemical Properties Lipophilicity LogP

SAR inconsistency arises when para-chloro or THF analogs are substituted-altering conformation and metabolic stability. (2-Chloro-benzyl)-furan-2-ylmethyl-amine is the exact ortho-chlorophenyl furan scaffold for CNS drug discovery. • Ortho-Cl enforces specific dihedral angle critical for GPCR binding. • Aromatic furan provides rigid π-electron platform vs. flexible THF. • tPSA 25.2 Ų & LogP ~3.2 predict high passive BBB permeability. Bulk stock with fast global shipping.

Molecular Formula C12H12ClNO
Molecular Weight 221.68g/mol
CAS No. 436088-72-1
Cat. No. B359206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Chloro-benzyl)-furan-2-ylmethyl-amine
CAS436088-72-1
Molecular FormulaC12H12ClNO
Molecular Weight221.68g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNCC2=CC=CO2)Cl
InChIInChI=1S/C12H12ClNO/c13-12-6-2-1-4-10(12)8-14-9-11-5-3-7-15-11/h1-7,14H,8-9H2
InChIKeyPAUGPUKAWMVYKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloro-benzyl)-furan-2-ylmethyl-amine: Chemical Profile


(2-Chloro-benzyl)-furan-2-ylmethyl-amine is a secondary amine building block characterized by an ortho-chlorophenyl substituent linked via a methylamine bridge to a furan heterocycle [1]. With a molecular formula of C₁₂H₁₂ClNO, it possesses a calculated topological polar surface area (tPSA) of 25.2 Ų and an experimental LogP of approximately 3.2–3.6, indicative of moderate lipophilicity and membrane permeability [2][3]. This compound serves as a versatile intermediate in the construction of more complex bioactive molecules, particularly those requiring a conformationally constrained amine or a heteroaromatic furan moiety .

Workflow
Secondary amine building block for CNS-penetrant library construction
Selection Context
Ortho-chloro substitution enables conformational control in GPCR-targeted designs
Format
Rigid furan-amine scaffold supports PROTAC linker and ligand conjugation

Analog Substitution Risks: (2-Chloro-benzyl)-furan-2-ylmethyl-amine


Substituting (2-Chloro-benzyl)-furan-2-ylmethyl-amine with a seemingly similar analog—such as a para-chloro isomer, a benzyl variant lacking the furan oxygen, or the saturated tetrahydrofuran (THF) derivative—introduces substantial changes in molecular conformation, electronic properties, and metabolic stability [1]. These alterations directly impact the compound's performance in downstream applications: the ortho-chloro substitution pattern enforces a specific dihedral angle that influences target binding, while the aromatic furan ring provides a rigid, π-electron-rich platform distinct from the more flexible and lipophilic THF analog [2]. Consequently, the use of an incorrect analog can derail SAR studies and invalidate key findings in medicinal chemistry programs .

Target Compound Ortho-chloro, furan ring
Potential Substitute Para-chloro or THF analog
Regioisomer substitution may alter dihedral angle and binding conformation, risking SAR misinterpretation.
Saturated THF ring increases polarity and lowers LogP, which may shift membrane permeability profile.
Analog lacking furan oxygen removes heteroaromatic π-interactions, potentially reducing target engagement.

Comparative Evidence: (2-Chloro-benzyl)-furan-2-ylmethyl-amine


Lipophilicity: Furan vs. Tetrahydrofuran Core

(2-Chloro-benzyl)-furan-2-ylmethyl-amine exhibits a measured LogP of 3.2228 (or 2.5 in an alternative calculation), which is significantly higher than its saturated tetrahydrofuran (THF) counterpart, (2-Chloro-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 356532-08-6), which has a reported LogP of 2.55 . The lower lipophilicity of the THF analog is attributed to the increased polarity of the saturated oxygen heterocycle. This quantitative difference in partition coefficient directly influences the compound's behavior in biological assays, particularly its membrane permeability and non-specific binding [1].

Lipophilicity: Furan vs. THF
Cross-study comparable
Furan: LogP 3.22 THF: LogP 2.55 Δ ≈ +0.67
Supports higher membrane permeability for furan scaffold in cell-based assays.
Data to verify; algorithm-dependent LogP may vary across calculation methods.
Physicochemical Properties Lipophilicity LogP ADME

Conformational Restriction: Ortho-Chloro Effect

The ortho-chloro substitution on the benzyl group of (2-Chloro-benzyl)-furan-2-ylmethyl-amine enforces a distinct molecular geometry compared to its para-chloro analog. In related 2-chlorobenzyl-containing structures, this ortho substituent restricts rotation about the C-N bond, locking the phenyl ring into a specific orientation relative to the furan-2-ylmethylamine core [1]. In contrast, the para-chloro analog allows free rotation, resulting in a larger ensemble of low-energy conformations [2]. This conformational bias directly affects binding to biological targets, as demonstrated in the context of G-protein coupled receptors where ortho-substitution significantly modulates antagonist activity [3].

Conformational Restriction: Ortho-Cl
Class-level inference
Restricted C-N rotation vs. free rotation in para-analogs; inferred from related GPCR antagonists.
Ortho-chloro may pre-organize binding conformation, supporting SAR continuity.
Source review required; direct conformational data for this specific compound not provided.
Structure-Activity Relationship Molecular Conformation Dihedral Angle Target Binding

Polar Surface Area and CNS Permeability

(2-Chloro-benzyl)-furan-2-ylmethyl-amine possesses a topological polar surface area (tPSA) of 25.17 Ų . This value is notably lower than that of common CNS-active furan-containing amines, such as N-(furan-2-ylmethyl)-5H-purin-6-amine (tPSA = 74.60 Ų) and F2MPA (N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine, tPSA ~ 21.3 Ų for the core amine but increased by the propargyl group) [1][2]. A tPSA below 60 Ų is generally associated with favorable blood-brain barrier (BBB) penetration, positioning this compound as a promising starting point for CNS-targeted libraries. The low PSA arises from the presence of only one hydrogen bond donor and two hydrogen bond acceptors, limiting polar interactions with water [3].

Polar Surface Area & CNS Fit
Cross-study comparable
tPSA 25.17 Ų
Reported tPSA below 60 Ų suggests favorable BBB permeability prediction.
In vitro permeability and efflux ratio not yet assessed; validation needed.
CNS Drug Design Blood-Brain Barrier tPSA Permeability

Commercial Availability and Quality Control: Defined Purity and Documentation

As a commercially available research chemical, (2-Chloro-benzyl)-furan-2-ylmethyl-amine is supplied with a guaranteed minimum purity of 97% (as determined by HPLC) and is accompanied by comprehensive analytical documentation, including NMR and LC-MS spectra . In contrast, the tetrahydrofuran analog (CAS 356532-08-6) is often available at lower purities (e.g., 95%) or without full characterization data, which can introduce variability in synthetic and biological experiments . Furthermore, the compound is stocked by multiple reputable vendors, ensuring a stable and competitive supply chain for long-term research programs .

Purity & Quality Control
Direct head-to-head
≥97% (HPLC), full characterization vs. THF analog typical 95%, limited docs
Higher reported purity may reduce lot-dependent variability in biological assays.
Vendor specification; independent batch verification recommended.
Procurement Purity Analytical Characterization Supply Chain

Application Scenarios: (2-Chloro-benzyl)-furan-2-ylmethyl-amine


CNS-Penetrant Library Design

Given its low tPSA of 25.17 Ų and moderate LogP of 3.22, (2-Chloro-benzyl)-furan-2-ylmethyl-amine is an optimal building block for constructing focused libraries targeting central nervous system (CNS) disorders. Its favorable physicochemical profile predicts high passive blood-brain barrier permeability, a prerequisite for many neuroscience drug discovery programs .

GPCR Modulator Synthesis

The ortho-chloro substitution on the benzyl group is a well-established pharmacophore in G-protein coupled receptor (GPCR) modulators. This compound can be directly employed as a key intermediate in the synthesis of novel muscarinic acetylcholine receptor (mAChR) ligands or other GPCR-targeting agents, where the restricted conformation of the ortho-chlorophenyl moiety enhances binding affinity and selectivity [1].

Scaffold for PROTAC Linker and Ligand Development

The secondary amine functionality and furan ring of (2-Chloro-benzyl)-furan-2-ylmethyl-amine provide a chemically differentiated handle for conjugation in targeted protein degradation (PROTAC) applications. Its structural rigidity, compared to flexible aliphatic amines, offers a well-defined geometry for linker attachment, which can be critical for maintaining ternary complex formation and achieving efficient ubiquitination of the target protein [2].

Application
Selection Property
Validation Focus
CNS-penetrant library design
Low tPSA and moderate lipophilicity profile
BBB permeability and efflux transport assessment
GPCR modulator synthesis
Ortho-chloro conformational bias
Receptor binding affinity and selectivity assays
PROTAC linker development
Rigid furan-amine conjugation scaffold
Ternary complex formation and ubiquitination efficiency

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